molecular formula C10H10BrN B14384548 4-Bromo-N-(but-3-yn-2-yl)aniline CAS No. 90057-40-2

4-Bromo-N-(but-3-yn-2-yl)aniline

Cat. No.: B14384548
CAS No.: 90057-40-2
M. Wt: 224.10 g/mol
InChI Key: HMKJRNVZIWIRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(but-3-yn-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a bromine atom attached to the benzene ring and an N-substituted but-3-yn-2-yl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(but-3-yn-2-yl)aniline typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(but-3-yn-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(but-3-yn-2-yl)aniline involves its interaction with various molecular targets. For instance, in cross-coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The but-3-yn-2-yl group can participate in further chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(but-3-yn-2-yl)aniline is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

90057-40-2

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-N-but-3-yn-2-ylaniline

InChI

InChI=1S/C10H10BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h1,4-8,12H,2H3

InChI Key

HMKJRNVZIWIRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.